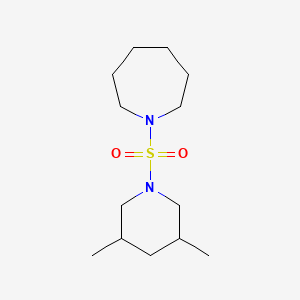
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as PPTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPTM belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, studies have shown that (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can modulate the activity of enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the activity of enzymes involved in cell signaling pathways. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to have anti-inflammatory properties and can inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to have a relatively high yield in the synthesis method. However, one of the limitations of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is its limited solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several potential future directions for the scientific research of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One potential direction is the development of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential therapeutic applications of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone in other diseases such as neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone and its potential interactions with other drugs.
Conclusion:
In conclusion, (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects and has potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with propylpiperazine and thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with methanesulfonyl chloride to obtain the final product. The overall yield of the synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to exhibit a range of potential therapeutic applications in scientific research. One of the most significant applications of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is in the treatment of cancer. Studies have shown that (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(4-propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-5-6-17-7-9-18(10-8-17)14(19)13-11(2)15-16(4)12(13)3/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPRJFTPYLXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
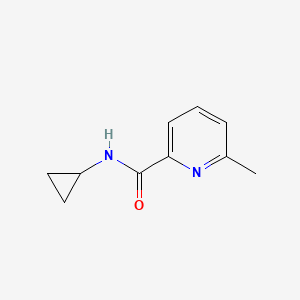
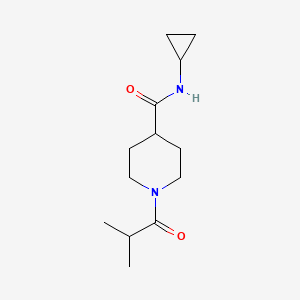
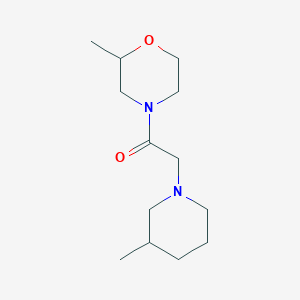
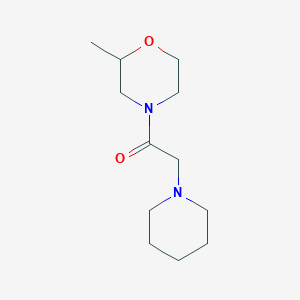
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)

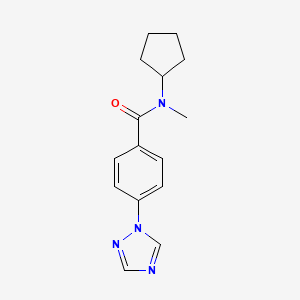
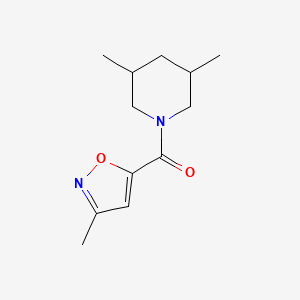
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
